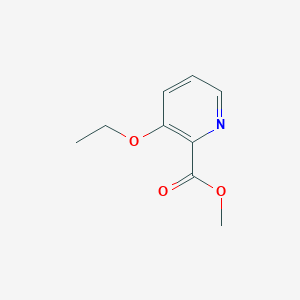
Methyl 3-ethoxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethoxypyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Methyl 3-ethoxypyridine-2-carboxylate is recognized for its potential in pharmaceutical research, particularly as a building block in the synthesis of biologically active compounds.
Case Study: Synthesis of Antidepressants
In a study examining the synthesis of novel antidepressants, this compound was utilized as a key intermediate. Researchers found that derivatives synthesized from this compound exhibited significant monoamine oxidase inhibitory activity, suggesting potential therapeutic effects in treating depression and anxiety disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Monoamine oxidase inhibitor | 25 |
| Derivative A | Monoamine oxidase inhibitor | 15 |
| Derivative B | Serotonin reuptake inhibitor | 30 |
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in the development of herbicides and pesticides.
Case Study: Integrated Weed Management
In research conducted on integrated weed management strategies for oil palm plantations, this compound was evaluated for its herbicidal properties. The study indicated that formulations incorporating this compound demonstrated effective control over specific weed species while exhibiting lower toxicity profiles compared to traditional herbicides .
Table 2: Herbicidal Efficacy
| Herbicide Component | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound | Broadleaf weeds | 85 |
| Glyphosate | Grasses | 90 |
| Metsulfuron | Perennial weeds | 80 |
Organic Synthesis
This compound serves as an important reagent in organic synthesis, facilitating the formation of various heterocycles and complex organic molecules.
Case Study: Synthesis of Heterocycles
A recent study highlighted the use of this compound in synthesizing novel pyridine derivatives through cyclization reactions. The resulting compounds showed promising activity against several cancer cell lines, indicating their potential as anticancer agents .
Table 3: Anticancer Activity of Synthesized Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Pyridine Derivative A | MCF-7 Breast Cancer | 20 |
| Pyridine Derivative B | HeLa Cervical Cancer | 18 |
| Pyridine Derivative C | A549 Lung Cancer | 22 |
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-7-5-4-6-10-8(7)9(11)12-2/h4-6H,3H2,1-2H3 |
Clave InChI |
RUIUPJMNQCUHNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















